Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate molecular weight and structure
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate molecular weight and structure
An In-Depth Technical Guide to Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate for Researchers and Drug Development Professionals
Introduction
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a complex organic molecule featuring a central isoxazole ring linked to both a phenyl group and a substituted benzenesulfonate group. Its significance in the scientific community, particularly within the pharmaceutical industry, stems from its identification as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its molecular characteristics, synthesis, and analytical validation, offering critical insights for researchers in organic synthesis and professionals in drug development and quality control.
Molecular Structure and Physicochemical Properties
The structural foundation of this compound is a trisubstituted isoxazole ring. The arrangement of the phenyl, methyl, and substituted benzene groups around this core dictates its chemical reactivity and physical properties.
Molecular Structure
The molecule consists of a central 5-membered isoxazole ring. A methyl group is attached at the 5-position and a phenyl group at the 3-position. The 4-position of the isoxazole ring is substituted with a phenyl group, which in turn is sulfonated at its para-position with an ethyl sulfonate ester.
Caption: 2D structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H17NO4S | [1][2] |
| Molecular Weight | 343.40 g/mol | [1][2] |
| CAS Number | 1884279-18-8 | [1][2] |
| Canonical SMILES | CCOS(=O)(=O)c1ccc(cc1)c2c(C)onc2c3ccccc3 | [1] |
| InChI Key | InChI=1S/C18H17NO4S/c1-3-22-24(20,21)16-11-9-14(10-12-16)17-13(2)23-19-18(17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 | [1] |
Synthesis and Mechanistic Insights
The synthesis of ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is not commonly detailed as a primary target but can be understood as a derivative of the synthesis of related APIs like valdecoxib. The process logically involves two key transformations: the formation of the core sulfonic acid and its subsequent esterification.
Part 1: Synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid
The foundational precursor is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid.[3][4][5] A common industrial method for its preparation is the direct sulfonation of 3-phenyl-4-(phenyl)-5-methylisoxazole.
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Experimental Protocol: Sulfonation
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Reaction Setup: In a glass-lined reactor suitable for strong acids, charge 3-phenyl-4-(phenyl)-5-methylisoxazole.
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Sulfonating Agent: Slowly add oleum (10-40% SO3 in H2SO4) to the reactor while maintaining a low temperature (5-15°C) to control the exothermic reaction.[6] The sulfuric acid acts as both a solvent and a reagent.
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Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up and Isolation: The reaction mixture is carefully quenched by diluting it with water, causing the sulfonic acid product to precipitate.[6] The solid is then isolated by filtration and washed to remove excess acid.
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Causality and Expertise: The choice of oleum as the sulfonating agent is critical for achieving efficient sulfonation of the deactivated phenyl ring. Temperature control is paramount to prevent side reactions and degradation of the isoxazole core. The precipitation upon dilution is a standard and effective method for isolating water-insoluble sulfonic acids.
Part 2: Esterification to Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate
The isolated sulfonic acid is then esterified to yield the final ethyl ester.
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Experimental Protocol: Esterification
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Reaction Setup: The dried 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid is suspended in an excess of ethanol, which serves as both the solvent and the reactant.
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Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to protonate the sulfonic acid and facilitate nucleophilic attack by ethanol.
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Reaction Conditions: The mixture is heated to reflux to drive the equilibrium towards the ester product. Water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus to improve the yield.
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Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid catalyst. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
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Analytical Characterization and Validation
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. As this compound is often treated as a reference standard for impurities, rigorous characterization is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the two phenyl rings, a singlet for the isoxazole methyl group, and a characteristic quartet and triplet for the ethyl group of the sulfonate ester. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the isoxazole ring carbons, the methyl carbon, and the two carbons of the ethyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 344.0951). |
| HPLC | A single major peak under various gradient conditions, used to determine purity and as a reference for quantifying the impurity in API batches. |
Relevance in Drug Development
The primary importance of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate lies in its status as a potential process impurity in the manufacturing of certain pharmaceuticals. It has been identified as an impurity related to Parecoxib (and its active metabolite, valdecoxib) and Palbociclib.[1][7]
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Valdecoxib/Parecoxib Context: Valdecoxib is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.[8] The synthesis of valdecoxib proceeds through the same sulfonic acid intermediate.[6] If ethanol is present as a solvent or impurity during the final stages of synthesis or work-up of the sulfonic acid intermediate, the formation of the ethyl sulfonate ester is a plausible side reaction.
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Regulatory Imperative: Regulatory agencies like the FDA and EMA require stringent control over impurities in drug substances. The presence of unknown or unqualified impurities can pose a safety risk. Therefore, compounds like Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate must be synthesized, isolated, and characterized to serve as certified reference standards. These standards are crucial for validating analytical methods used to monitor and control impurities in the final API, ensuring the safety and efficacy of the drug product.
Conclusion
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, while not a therapeutic agent itself, holds significant importance in the field of pharmaceutical sciences. Its well-defined molecular weight and structure are foundational to its role as a critical reference standard for impurity profiling in drug manufacturing. A thorough understanding of its synthesis, characterization, and potential for formation is essential for drug development professionals committed to ensuring the quality and safety of pharmaceutical products.
References
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NextSDS. (n.d.). ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 1884279-18-8 | Ethyl4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID. Retrieved from [Link]
-
Angene Chemical. (n.d.). Benzenesulfonic acid, 4-(5-methyl-3-phenyl-4-isoxazolyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, ((ethyl(4-((4-(phenylazo)phenyl)azo)phenyl)amino)methyl)-, sodium salt. Retrieved from [Link]
- Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(5-substituted-4,5- dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide and th. Der Pharma Chemica, 3(6), 334-340.
-
PubChem. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2005085218A1 - A novel process for preparing valdecoxib.
-
BuyChemJapan. (n.d.). Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (Palbociclib Impurity). Retrieved from [Link]
-
MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Retrieved from [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. Retrieved from [Link]
Sources
- 1. 4-(5-Methyl-3-phenyl-4-isoxazolyl)-ethyl Ester Benzenesulfonic Acid [lgcstandards.com]
- 2. arctomsci.com [arctomsci.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. angenesci.com [angenesci.com]
- 5. 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid | C16H13NO4S | CID 11565904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
- 7. Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (Palbociclib Impurity) | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]
- 8. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
